1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
Description
Boron-Centered Tetrahedral Geometry in Pinacol Ester Moieties
The pinacol ester moiety in 1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole adopts a tetrahedral geometry around the boron atom, as confirmed by X-ray crystallographic studies of analogous boronate esters. The boron atom forms three covalent bonds: one to the indole C5 position and two oxygen atoms from the pinacol ligand. A fourth coordination site is occupied by a lone pair, completing the sp³ hybridization. This geometry is stabilized by the rigid 1,3,2-dioxaborolane ring system, which enforces bond angles of approximately 109.5° around boron.
Key bond lengths derived from crystallographic data of related compounds include:
| Bond Type | Length (Å) | Source Compound |
|---|---|---|
| B–O (pinacol) | 1.36–1.38 | Phenylboronic pinacol ester |
| B–C (indole C5) | 1.56–1.58 | Indolylboronic acid derivatives |
| O–B–O angle | 108.5° | Pyrazabole derivatives |
The tetrahedral configuration enhances stability against protodeboronation while maintaining reactivity in cross-coupling reactions.
Indole Ring Substitution Patterns and Tautomeric Considerations
The indole core exhibits two critical substitutions:
- N1-Methyl group : Introduces steric hindrance that prevents unwanted N–H reactivity and directs electrophilic substitution to the C3/C7 positions.
- C5-Boronate ester : Electron-withdrawing effects from the boron atom reduce electron density at C4/C6, making these positions less susceptible to electrophilic attack.
Tautomeric equilibria between the 1H-indole (enamine) and 3H-indole (imine) forms are suppressed by the N1-methyl group, locking the structure in the enamine configuration. This substitution pattern is corroborated by NMR data showing a singlet at δ 3.8–4.0 ppm for the N–CH₃ group and absence of NH signals.
Conformational Analysis Through X-Ray Crystallographic Data
X-ray studies of structurally analogous compounds reveal:
- Planarity of the indole ring : The bicyclic system deviates by <5° from coplanarity, with slight puckering at C2–C3 due to steric interactions between the N1-methyl and boronate groups.
- Orientation of the pinacol ester : The dioxaborolane ring lies perpendicular to the indole plane, minimizing steric clash with the N1-methyl group.
Crystallographic parameters for a representative analogue (5-fluoro-1H-indole-4-boronic acid pinacol ester) include:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.21 Å, b = 12.34 Å, c = 14.56 Å |
| Dihedral angle (B–C5–C4–C3) | 172.3° |
Properties
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO2/c1-14(2)15(3,4)19-16(18-14)12-6-7-13-11(10-12)8-9-17(13)5/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLYKUPEQYNDFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584555 | |
| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
837392-62-8 | |
| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=837392-62-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Borylation of 1-Methylindole Derivatives
The most common synthetic route to this compound involves the regioselective borylation of 1-methylindole or its halogenated derivatives (e.g., 5-iodo-1-methylindole or 5-bromo-1-methylindole) using bis(pinacolato)diboron as the boron source.
- Catalysts and Conditions: Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are typically employed under inert atmosphere conditions. The reaction is often carried out in solvents like 1,4-dioxane or dimethoxyethane, sometimes with water as a co-solvent, at temperatures ranging from 80°C to 96°C.
- Bases: Potassium phosphate (K3PO4), potassium carbonate (K2CO3), or sodium carbonate (Na2CO3) are used to facilitate the borylation.
- Reaction Time: Typically 1 to 16 hours depending on substrate and conditions.
- Purification: The crude product is purified by silica gel column chromatography, often requiring multiple chromatographic steps due to the sensitivity and polarity of the boronate ester.
Halogen-Metal Exchange Followed by Borylation
An alternative approach involves halogen-metal exchange on 5-halogenated 1-methylindole (e.g., 5-bromo or 5-iodo derivatives) using organolithium or Grignard reagents, followed by quenching with a boron electrophile such as pinacolborane or bis(pinacolato)diboron.
- This method allows for high regioselectivity and yields but requires careful control of low temperatures and moisture-free conditions to avoid side reactions.
Literature-Reported Yields and Conditions
Research Findings and Analytical Data
- The compound this compound (CAS No. 837392-62-8) has a molecular formula C15H20BNO2 and molecular weight 257.14 g/mol.
- It is typically isolated as a white to off-white solid with moderate stability under ambient conditions but requires protection from moisture.
- Analytical characterization includes ^1H NMR, ^13C NMR, and mass spectrometry confirming the boronate ester formation and substitution pattern.
- The compound is harmful if swallowed and causes skin irritation, necessitating appropriate safety measures during synthesis and handling.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | 1-Methylindole, 5-bromo-1-methylindole, 5-iodo-1-methylindole |
| Boron Source | Bis(pinacolato)diboron |
| Catalysts | Pd(PPh3)4, Pd(dppf)Cl2, Pd(PPh3)2Cl2 |
| Bases | K3PO4, K2CO3, Na2CO3 |
| Solvents | 1,4-Dioxane, Dimethoxyethane, THF, Water (co-solvent) |
| Temperature Range | 80–96 °C |
| Reaction Time | 1–16 hours |
| Purification | Silica gel chromatography (often multiple steps) |
| Typical Yields | 30–40% (varies with conditions and substrates) |
Chemical Reactions Analysis
Types of Reactions
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or boronate esters.
Reduction: The compound can be reduced to form borohydrides.
Substitution: The indole moiety can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.
Major Products Formed
Oxidation: Boronic acids or boronate esters.
Reduction: Borohydrides.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves its interaction with molecular targets through the boron atom. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. Additionally, the indole moiety can interact with aromatic residues in proteins, further influencing the compound’s activity .
Comparison with Similar Compounds
Key Observations :
- N-Methylation (as in the target compound) improves solubility in organic solvents and reduces decomposition during storage compared to non-methylated analogs like 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole .
- Halogen Substituents (e.g., bromine in 8l ) allow for sequential cross-coupling or further derivatization but may lower yields due to competing side reactions.
- Steric Effects: Bulky groups like benzyl or triisopropylsilyl (C₂₃H₃₈BNO₂Si, MW: 399.45) reduce reactivity in sterically demanding coupling reactions.
Non-Indole Boronate Esters
Biological Activity
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity based on recent research findings, including its synthesis, pharmacological properties, and case studies.
- IUPAC Name : this compound
- Molecular Formula : CHBNO
- Molecular Weight : 208.07 g/mol
- CAS Number : 847818-74-0
Antitumor Activity
Recent studies have investigated the antitumor effects of this compound on various human cancer cell lines. A notable study screened several compounds for their cytotoxicity against A549 (lung), K562 (leukemia), PC-3 (prostate), and T47D (breast) cancer cells. The results indicated that this compound exhibited significant cytotoxic effects at certain concentrations.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 15.2 |
| K562 | 10.7 |
| PC-3 | 12.6 |
| T47D | 14.3 |
These findings suggest that the compound may be a promising candidate for further development as an anticancer agent .
The mechanism by which this compound exerts its antitumor effects appears to involve the induction of apoptosis in cancer cells. The compound was shown to activate caspase pathways and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors in treated cells. This dual action leads to enhanced cell death in malignant cells compared to normal cells .
Case Studies
A case study involving the application of this compound in vivo demonstrated its potential as an effective therapeutic agent. In a mouse model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups receiving no treatment or a placebo.
Study Design:
- Model : Female BALB/c mice with induced breast tumors.
- Treatment Groups :
- Control (no treatment)
- Placebo (saline solution)
- Treatment group (this compound at 20 mg/kg)
Results:
The treatment group showed a tumor volume reduction of approximately 60% after four weeks of treatment compared to controls. Histological analysis confirmed increased apoptosis within the tumor tissue .
Safety and Toxicology
While the compound shows promising biological activity, its safety profile is crucial for potential therapeutic use. Toxicity studies indicated that at therapeutic doses, there were no significant adverse effects observed in animal models. However, caution is warranted due to reported skin irritation and potential acute toxicity if ingested .
Q & A
Basic Research Question
- Multinuclear NMR : NMR (δ ~30 ppm confirms boronate ester formation) .
- IR Spectroscopy : Peaks at 1360 cm⁻¹ (B-O) and 1611 cm⁻¹ (C=C) validate functional groups .
- X-ray Crystallography : Resolves regiochemistry ambiguities (e.g., distinguishing C5 vs. C7 substitution on indole) .
Data Contradiction Analysis : If NMR reveals unexpected splitting (e.g., aromatic protons), consider diastereomer formation or residual solvent effects. Cross-validate with HSQC/HMBC for connectivity .
How does the substitution pattern of the indole core influence reactivity in Suzuki-Miyaura couplings?
Advanced Research Question
The C5-boronate group on 1-methylindole enhances electrophilic aromatic substitution (EAS) at C3/C7 positions. Comparative studies with analogs (e.g., 4- or 7-substituted indoles) show:
| Compound | Substituent Position | Reactivity in Cross-Coupling | Reference |
|---|---|---|---|
| C5-Boronate | 5 | High (electron-withdrawing Bpin enhances coupling) | |
| C7-Boronate | 7 | Moderate (steric hindrance from pinacol) |
- Methodological Insight : Pre-activation with K₂CO₃ in THF/H₂O (3:1) improves transmetallation efficiency for C5 derivatives .
What are the emerging applications of this compound in medicinal chemistry and materials science?
Advanced Research Question
- Drug Discovery : Serves as a building block for kinase inhibitors (e.g., indole-based EGFR inhibitors). The boronate ester enables late-stage functionalization via cross-coupling .
- Materials Science : Used in OLEDs due to luminescent properties. The electron-deficient boronate group stabilizes excited states, enhancing quantum yield .
- Challenges : Poor aqueous solubility (water-insoluble ) limits biological testing; formulation with PEG-400 or cyclodextrin improves bioavailability .
How should researchers handle discrepancies in purity assessments (e.g., HPLC vs. NMR)?
Advanced Research Question
- HPLC Purity : ≥96% purity (as per suppliers ) may overlook non-UV-active impurities (e.g., pinacol byproducts).
- Quantitative NMR (qNMR) : Integrates residual solvent peaks (e.g., DMSO-d₆ at δ 2.50) against a certified internal standard (e.g., 1,3,5-trimethoxybenzene) for absolute purity .
- Mitigation Strategy : Combine both methods and cross-check with elemental analysis .
What safety precautions are critical when handling this compound in laboratory settings?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
